molecular formula C16H18N2O4 B7831529 1-ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid

1-ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid

Cat. No.: B7831529
M. Wt: 302.32 g/mol
InChI Key: IDSCKGKQWDLNGH-UHFFFAOYSA-N
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Description

1-Ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

1-ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-17-12-7-6-10(22-2)9-11(12)14(15(17)16(20)21)18-8-4-5-13(18)19/h6-7,9H,3-5,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSCKGKQWDLNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, ethyl bromide, and methoxybenzene.

    Step 1: Alkylation of indole with ethyl bromide in the presence of a base like potassium carbonate to form 1-ethylindole.

    Step 2: Methoxylation of 1-ethylindole using methoxybenzene under acidic conditions to yield 1-ethyl-5-methoxyindole.

    Step 3: Introduction of the pyrrolidinone moiety through a condensation reaction with 2-pyrrolidinone, facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Step 4: Carboxylation of the intermediate product to introduce the carboxylic acid group, often achieved using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized indole derivatives with altered electronic properties.

    Reduction Products: Reduced forms with different functional groups, potentially altering biological activity.

    Substitution Products: Substituted indole derivatives with diverse chemical and biological properties.

Scientific Research Applications

1-Ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Ethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-Methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid: Lacks the ethyl group, potentially altering its reactivity and interactions.

    1-Ethyl-5-methoxy-1H-indole-2-carboxylic acid: Lacks the pyrrolidinone moiety, which may influence its biological activity.

Uniqueness: 1-Ethyl-5-methoxy-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid is unique due to the presence of both the ethyl and methoxy groups, as well as the pyrrolidinone moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

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